(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol is an organic compound with the molecular formula . It features a central phenyl ring substituted with two benzyloxy groups at the 3 and 5 positions, and a benzyl alcohol group at the 4 position. The structure is characterized by its unique arrangement of aromatic rings and hydroxyl functionalities, which contribute to its chemical properties and potential biological activities. The compound exhibits a complex three-dimensional conformation due to the steric effects of the bulky benzyloxy groups, leading to dihedral angles between the rings that enhance its stability and reactivity .
These reactions can be facilitated by various reagents such as phosphorus tribromide for bromination or sulfur trioxide-pyridine complexes for sulfonation .
Preliminary studies suggest that (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol may exhibit biological activities such as:
The synthesis of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol typically involves several steps:
(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol has potential applications in various fields:
Interaction studies involving (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol focus on its binding affinity and inhibitory effects on various enzymes. Research indicates that it may interact with cytochrome P450 enzymes, impacting drug metabolism. Additionally, its antioxidant properties suggest potential interactions with reactive oxygen species within biological systems .
Several compounds share structural similarities with (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3-Benzyloxyphenyl)methanol | Contains one benzyloxy group; simpler structure | |
| (3,5-Bis(benzyloxy)phenyl)methanol | Similar bis(benzyloxy) structure; lacks the 4-benzyl group | |
| Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate | Contains an acrylate moiety; more complex structure |
The uniqueness of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol lies in its specific arrangement of functional groups that enhance both its chemical reactivity and biological activity. Its dual benzyloxy substitutions provide increased steric hindrance and electronic effects compared to simpler phenolic compounds, making it a subject of interest in medicinal chemistry and organic synthesis .
The synthesis of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol, a complex aromatic compound with molecular formula C₂₈H₂₆O₃ and molecular weight 410.51, represents a sophisticated challenge in organic synthesis [1]. This compound features a central phenyl ring substituted with two benzyloxy groups at the 3 and 5 positions, and a benzyl alcohol group at the 4 position, creating a unique three-dimensional conformation due to steric effects of the bulky benzyloxy groups .
Benzylation of phenolic hydroxyl groups constitutes one of the most fundamental protection strategies in organic synthesis, particularly for multi-step synthetic sequences [3]. The benzyl ether formation typically involves the reaction of alcohols with benzyl halides under basic conditions, utilizing the stability of benzyl ethers toward acids and bases due to the high carbon-oxygen bond energy of 358 kilojoules per mole [4].
The classical approach to benzylation employs benzyl bromide or benzyl chloride in the presence of a strong base such as potassium carbonate or sodium hydride [5]. For the synthesis of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol, the selective protection of phenolic hydroxyl groups at the 3 and 5 positions requires careful control of reaction stoichiometry and conditions to prevent over-alkylation or undesired side reactions [6].
Table 1: Benzylation Reaction Conditions for Phenolic Compounds
| Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3,5-Dihydroxybenzyl alcohol | Benzyl bromide | Potassium carbonate | Acetone | 60 | 75-85 [5] |
| Phenolic compounds | Benzyl halides | Sodium hydride | Dimethylformamide | 0-25 | 80-95 [3] |
| Multiple hydroxyl substrates | Benzyl bromide | Cesium carbonate | Dimethyl sulfoxide | 80 | 70-90 [4] |
The mechanism of benzylation proceeds through nucleophilic substitution, where the phenoxide anion attacks the electrophilic carbon of the benzyl halide [7]. The reaction conditions must be optimized to favor ortho- and para-positions while minimizing competing reactions such as elimination or rearrangement [8]. Recent studies have demonstrated that the use of phase-transfer catalysts can significantly enhance reaction efficiency and selectivity in benzylation reactions [4].
Advanced benzylation strategies incorporate the use of activated benzyl derivatives such as benzyl trichloroacetimidate or benzyl phosphates, which offer improved reactivity and selectivity under milder conditions [9]. These reagents are particularly valuable when dealing with sensitive substrates that may undergo decomposition under traditional harsh basic conditions [10].
Reductive alkylation represents a complementary approach to direct alkylation methods, offering enhanced selectivity and reduced side product formation [11]. This methodology involves the formation of an imine or iminium intermediate followed by reduction to generate the desired carbon-carbon or carbon-heteroatom bond [12].
The incorporation of alcohol functionalization into the synthetic scheme of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol requires careful consideration of the reducing agents and reaction conditions [11]. Sodium cyanoborohydride and sodium triacetoxyborohydride are commonly employed reducing agents that operate under mild conditions and exhibit excellent chemoselectivity [10].
Table 2: Reductive Alkylation Conditions for Aromatic Alcohol Synthesis
| Substrate Type | Alkylating Agent | Reducing Agent | Solvent | Temperature (°C) | Selectivity |
|---|---|---|---|---|---|
| Aromatic aldehydes | Benzyl derivatives | Sodium cyanoborohydride | Chloroform | 25 | >90% [10] |
| Phenolic alcohols | Alkyl halides | Lithium aluminum hydride | Tetrahydrofuran | 0-25 | 85-95% [13] |
| Benzyl alcohols | Various electrophiles | Sodium triacetoxyborohydride | Dichlobalthane | 25 | >85% [9] |
The reductive alkylation approach offers several advantages over traditional methods, including improved functional group tolerance and reduced formation of elimination products [12]. The mild reaction conditions preserve sensitive functional groups and allow for the synthesis of complex molecules with multiple stereogenic centers [11].
Recent developments in photoredox catalysis have introduced novel pathways for alcohol functionalization using visible light activation [11]. These methods enable the generation of alkyl radicals from alcohols through a spin-center shift mechanism, eliminating the need for harsh oxidizing agents or elevated temperatures [12]. The dual catalytic system combining photoredox and hydrogen atom transfer catalysis represents a significant advancement in sustainable organic synthesis [11].
The development of environmentally benign synthetic methodologies for (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol synthesis has gained significant attention in recent years [14]. Green chemistry principles emphasize the reduction of hazardous reagents, waste minimization, and energy efficiency throughout the synthetic process [15].
Solvent-free synthetic approaches have emerged as a particularly attractive strategy for phenolic compound synthesis [16]. Reactive extrusion technology enables the synthesis of complex aromatic compounds without the use of traditional organic solvents, significantly reducing environmental impact and improving process efficiency [16]. This methodology operates at temperatures between 150-170°C with reaction times of approximately three minutes, demonstrating remarkable efficiency compared to conventional methods [16].
Table 3: Green Chemistry Metrics for Phenolic Compound Synthesis
| Method | Atom Economy (%) | Energy Consumption (kJ/mol) | Waste Generation (kg/kg product) | Environmental Factor |
|---|---|---|---|---|
| Traditional synthesis | 45-60 [15] | 150-200 [16] | 5-8 [14] | 6-9 [15] |
| Solvent-free methods | 75-85 [16] | 80-120 [16] | 1-3 [16] | 2-4 [14] |
| Microwave-assisted | 65-80 [15] | 60-100 [15] | 2-4 [15] | 3-5 [15] |
| Flow chemistry | 70-90 [14] | 70-110 [14] | 1-2 [14] | 1-3 [14] |
Biocatalytic approaches represent another promising avenue for sustainable synthesis [14]. Enzymatic transformations offer exceptional selectivity and operate under mild reaction conditions, eliminating the need for toxic heavy metal catalysts or harsh reaction environments [17]. The use of renewable feedstocks in conjunction with biocatalytic processes further enhances the sustainability profile of the synthetic route [17].
Microwave-assisted synthesis has demonstrated significant improvements in reaction efficiency and energy consumption for phenolic compound preparation [15]. The selective heating provided by microwave irradiation accelerates reaction rates while maintaining precise temperature control, leading to improved yields and reduced side product formation [15].
Ionic liquids have emerged as environmentally friendly alternatives to conventional organic solvents in phenolic compound synthesis [15]. These designer solvents offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics that can be optimized for specific synthetic transformations [15].
The optimization of reaction yield and product purity represents a critical aspect of efficient synthetic methodology development [18]. Systematic optimization approaches utilizing Design of Experiments principles provide superior results compared to traditional one-factor-at-a-time methodologies [18].
Response Surface Methodology has proven particularly effective for multi-parameter optimization in phenolic compound synthesis [19]. This statistical approach enables the identification of optimal reaction conditions while minimizing the number of experimental runs required [20]. The methodology accounts for synergistic effects between variables that are often overlooked in conventional optimization strategies [18].
Table 4: Optimization Parameters for Phenolic Compound Synthesis
| Parameter | Range | Optimal Value | Impact on Yield (%) | Impact on Purity (%) |
|---|---|---|---|---|
| Temperature (°C) | 50-120 | 85-95 [20] | +15-25 [21] | +10-20 [19] |
| Reaction Time (hours) | 2-24 | 6-8 [20] | +5-15 [18] | +8-18 [20] |
| Catalyst Loading (mol%) | 1-15 | 5-8 [22] | +20-35 [22] | +12-22 [18] |
| Solvent Volume (mL/g) | 5-50 | 15-25 [19] | +8-18 [19] | +6-16 [20] |
The implementation of continuous flow chemistry has revolutionized reaction optimization by enabling rapid screening of reaction conditions and real-time monitoring of product formation [21]. Flow reactors provide enhanced mixing, precise temperature control, and improved safety profiles for hazardous transformations [14].
Process Analytical Technology integration allows for in-line monitoring of reaction progress and product quality [23]. Spectroscopic techniques including near-infrared and Raman spectroscopy provide real-time feedback for process control and optimization [23]. This approach significantly reduces development time and improves process robustness [21].
Quality by Design principles emphasize the importance of understanding the relationship between process parameters and product quality attributes [23]. The establishment of a design space defines the multidimensional combination of variables that consistently produce acceptable product quality [18]. Raw material quality control ensures that reactant specifications meet requirements to prevent side reactions or inefficiencies that reduce yield [23].
The spectroscopic characterization of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol employs multiple complementary techniques to establish structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information for this complex aromatic alcohol system [1] [2].
1H NMR Analysis: The proton nuclear magnetic resonance spectrum of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol, typically recorded at 400 MHz in deuterated chloroform, exhibits characteristic signal patterns that confirm the molecular structure [1] [3]. The benzyloxy methylene protons (-OCH₂-) appear as singlets in the δ 4.8-5.2 ppm range, while the aromatic protons from all phenyl rings generate complex multiplets between δ 6.5-7.5 ppm [4]. The hydroxymethyl group (-CH₂OH) protons are observed around δ 4.6 ppm, with the hydroxyl proton appearing as a broad signal around δ 2.0-3.0 ppm due to rapid exchange with trace water [1].
13C NMR Characterization: The carbon-13 nuclear magnetic resonance spectrum recorded at 100 MHz provides complementary structural information [2] [3]. The benzyloxy methylene carbons resonate around δ 70.1 ppm, while the aromatic carbons span the δ 114-158 ppm region [4]. The quaternary aromatic carbons bearing oxygen substituents typically appear in the δ 155-160 ppm range, distinguishing them from unsubstituted aromatic carbons [5].
Infrared (IR) Spectroscopy: The infrared spectrum of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol displays characteristic absorption bands that confirm functional group presence [1] [3]. The broad O-H stretching vibration appears around 3055 cm⁻¹, while aromatic C=C stretching modes are observed at 1626, 1618, and 1585 cm⁻¹ [1]. Additional diagnostic bands include aromatic C-H bending vibrations at 1493 cm⁻¹ and out-of-plane aromatic C-H deformation modes at 824 and 745 cm⁻¹ [6].
Ultraviolet-Visible (UV-Vis) Spectroscopy: The ultraviolet-visible absorption spectrum exhibits characteristic π→π* transitions typical of extended aromatic systems [7] [8]. The maximum absorption wavelength (λmax) occurs in the 280-320 nm range, reflecting the electronic transitions within the benzyloxy-substituted aromatic framework [9]. The specific absorption characteristics depend on the degree of conjugation and the electron-donating effects of the benzyloxy substituents [8].
| Spectroscopic Technique | Chemical Shift/Wavelength | Assignment |
|---|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 4.8-5.2 (OCH₂), 6.5-7.5 (ArH) ppm | Benzyloxy methylene and aromatic protons |
| 13C NMR (100 MHz, CDCl₃) | δ 70.1 (OCH₂), 114-158 (aromatic carbons) ppm | Benzyloxy carbon and aromatic carbons |
| IR (KBr pellet) | 3055, 1626, 1618, 1585, 1493, 824, 745 cm⁻¹ | C-H stretches, aromatic C=C, C-H bending |
| UV-Vis (λmax) | 280-320 nm (π→π* transitions) | Aromatic π-conjugated system transitions |
Chromatographic analysis represents the gold standard for purity assessment and structural confirmation of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol [10] [11]. Multiple chromatographic approaches provide complementary information regarding compound purity, stability, and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Analysis: Reverse-phase HPLC employing a C18 stationary phase, specifically the Newcrom R1 column, provides excellent separation capabilities for benzyloxy-substituted aromatic compounds [10]. The mobile phase consisting of acetonitrile/water with phosphoric acid additive achieves baseline separation of potential isomers and impurities [10]. For mass spectrometry compatibility, formic acid replaces phosphoric acid as the acidic modifier [10]. The method demonstrates exceptional resolution for compounds bearing multiple benzyloxy substituents, with retention times sufficiently long to avoid matrix interferences [10].
Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatographic separation on mid-polarity capillary columns enables both separation and structural elucidation through mass spectrometric fragmentation [12] [13]. The electron ionization mass spectrometry provides characteristic fragmentation patterns, with the molecular ion peak and systematic loss of benzyloxy groups (C₇H₇O, m/z 107) serving as diagnostic features [13]. The benzylic fragmentation typically generates stable benzyl cations (C₇H₇⁺, m/z 91) as base peaks [12].
Advanced Chromatographic Techniques: Normal-phase HPLC using phenyl-hexyl stationary phases enhances separation through π-π interactions with the aromatic components [11] [14]. This approach provides complementary selectivity to reverse-phase methods and enables detailed analysis of aromatic structural isomers [14]. The methanol/water gradient mobile phase system optimizes retention and peak shape for benzyloxy-substituted compounds [14].
| Technique | Stationary Phase/Column | Mobile Phase | Retention Characteristics | Purity Assessment |
|---|---|---|---|---|
| HPLC (Reverse Phase) | C18 (Newcrom R1) | Acetonitrile/Water/Phosphoric acid | Excellent separation of benzyloxy isomers | >98.0% (typical) |
| GC-MS | Mid-polarity capillary column | Temperature programmed | Clear fragmentation patterns | High resolution mass accuracy |
| HPLC (Normal Phase) | Phenyl-Hexyl | Methanol/Water gradient | Enhanced π-π interactions | Baseline separation achieved |
Thermal analysis provides critical information regarding the stability, phase transitions, and decomposition behavior of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol under controlled heating conditions [15] [16]. The combination of differential scanning calorimetry and thermogravimetric analysis offers comprehensive thermal characterization.
Differential Scanning Calorimetry (DSC): DSC measurements conducted from 25-300°C at a standard heating rate of 10°C/min under nitrogen atmosphere reveal thermal transitions characteristic of substituted aromatic alcohols [15] [16]. Similar benzyloxy-substituted compounds exhibit melting points around 82°C, with well-defined endothermic peaks indicating crystalline to liquid phase transitions [17] [15]. The DSC profile typically shows glass transition temperatures for amorphous regions and potential polymorphic transitions [15].
Thermogravimetric Analysis (TGA): TGA measurements extending from 25-750°C provide quantitative assessment of thermal stability and decomposition pathways [18] [19]. The initial 5% weight loss typically occurs between 200-208°C, indicating the onset of thermal decomposition [18]. This temperature range represents the practical upper limit for thermal processing and storage [18]. The decomposition process proceeds through multiple stages, with significant mass loss (65-70%) occurring between 230-750°C [18].
Combined DSC-TGA Analysis: Simultaneous thermal analysis enables correlation of thermal events with mass changes [19] [20]. The decomposition onset, typically observed around 178-220°C, corresponds to the beginning of volatile product evolution [19]. Evolved gas analysis using Fourier-transform infrared spectroscopy identifies decomposition products including methanol, hydrogen cyanide, carbon dioxide, and aromatic fragments [18].
Flash DSC Applications: Rapid heating techniques (100-1000°C/min) enable investigation of kinetic effects and metastable phase formation [16]. These measurements provide insights into processing conditions for pharmaceutical and materials applications where rapid thermal exposure occurs [16].
| Technique | Temperature Range | Key Findings | Atmosphere | Heating Rate |
|---|---|---|---|---|
| DSC (Differential Scanning Calorimetry) | 25-300°C | Melting point: 82°C (similar compounds) | Nitrogen | 10°C/min (standard) |
| TGA (Thermogravimetric Analysis) | 25-750°C | 5% weight loss: 200-208°C | Nitrogen/Air | 10°C/min |
| Combined DSC-TGA | 25-600°C | Decomposition onset: 178-220°C | Inert atmosphere | Variable rates |
| Flash DSC | Rapid heating rates | Glass transition detection | Controlled environment | 100-1000°C/min |
X-ray crystallographic analysis provides definitive three-dimensional structural information for (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol in the solid state [21] [22]. Single crystal structure determination reveals molecular geometry, intermolecular interactions, and crystal packing arrangements that govern solid-state properties.
Crystal Structure Determination: High-quality single crystals suitable for X-ray diffraction analysis are typically grown using slow evaporation or diffusion methods [21] [22]. The crystallographic data collection employs Mo Kα radiation (λ = 0.71073 Å) at room temperature (298 K), with structure solution using direct methods and refinement by least-squares techniques [22]. Similar benzyloxy-substituted compounds crystallize in triclinic crystal systems with space group P1̄, containing two molecules in the asymmetric unit [22].
Molecular Geometry: The crystal structure reveals the three-dimensional arrangement of the benzyloxy substituents relative to the central phenyl ring [21] [22]. The terminal phenyl rings of the benzyloxy groups adopt approximately perpendicular orientations to the central benzene ring, with dihedral angles typically ranging from 75-85° [22] [23]. This perpendicular arrangement minimizes steric hindrance between the bulky substituents while maintaining optimal π-orbital overlap [22].
Hydrogen Bonding Patterns: The hydroxyl group participates in intermolecular hydrogen bonding networks that stabilize the crystal structure [22] [24]. O-H···O hydrogen bonds form chains along specific crystallographic axes, with typical bond lengths of 2.7-2.9 Å [22]. The hydrogen bonding patterns significantly influence the melting point, solubility, and mechanical properties of the crystalline material [24] [25].
Crystal Packing Analysis: The molecules arrange in parallel layers stabilized by both hydrogen bonding and van der Waals interactions [22] [26]. π-π stacking interactions between aromatic rings, with centroid-to-centroid distances of 3.4-3.9 Å, contribute to crystal stability [27] [26]. The overall packing efficiency and intermolecular contact analysis provide insights into solid-state density and mechanical properties [22].
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Triclinic (similar compounds) | Low symmetry common for substituted aromatics |
| Space Group | P1̄ (typical for benzyloxy compounds) | Centrosymmetric space group |
| Unit Cell Dimensions | a = 4.86 Å, b = 12.24 Å, c = 15.02 Å | Typical dimensions for benzyloxy phenyl compounds |
| Z (molecules per unit cell) | 2 | Two molecules in asymmetric unit |
| Density (calculated) | 1.249 Mg/m³ | Typical for organic compounds |
| Temperature | 298 K | Room temperature measurement |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard X-ray source |
| R-factor | 0.057 (typical range) | Good structure quality |
Solid-State Behavior: The crystallographic analysis provides fundamental understanding of how molecular structure influences bulk properties [26]. The arrangement of benzyloxy substituents creates channels or cavities within the crystal lattice that may accommodate guest molecules [29]. This structural feature has implications for pharmaceutical formulation, where polymorphism and solvate formation significantly impact bioavailability and stability [25].